During cellular function, proteins are constantly being shuttled between the cell nucleus, where genetic material resides, and the cytoplasm, the main body of the cell. This transport process is essential for normal cellular activity. Verdinexor acts by inhibiting a protein called Exportin 1 (XPO1) which is responsible for exporting proteins from the nucleus. By blocking XPO1, Verdinexor disrupts this transport and causes tumor suppressor proteins to accumulate in the nucleus. These accumulated tumor suppressor proteins can then trigger cell death in cancer cells. (Source: )
Verdinexor is a novel compound classified as a selective inhibitor of nuclear export, specifically targeting the chromosome region maintenance 1 protein, also known as Exportin 1 or CRM1. Its chemical formula is C18H12F6N6O, with a molecular weight of 442.33 g/mol. This compound has been developed primarily for veterinary use, particularly for treating lymphoma in dogs, under the brand name Laverdia-CA1 . Verdinexor functions by inhibiting the nuclear export of tumor suppressor proteins and growth regulatory proteins, which are crucial for maintaining cellular homeostasis and regulating tumor cell proliferation .
Verdinexor's primary function is to inhibit the nuclear export protein Exportin 1 (XPO1), also known as CRM1 [, ]. XPO1 plays a crucial role in transporting various molecules, including tumor suppressor proteins, out of the cell nucleus. By inhibiting XPO1, Verdinexor traps these tumor suppressor proteins within the nucleus, allowing them to exert their anti-cancer effects []. This mechanism holds promise for the treatment of various cancers.
In the case of viral infections, Verdinexor might prevent the export of viral ribonucleoproteins (vRNPs) necessary for viral assembly, hindering viral replication [].
The primary reaction mechanism of verdinexor involves its binding to the CRM1 protein, thereby blocking the export of various proteins from the nucleus to the cytoplasm. This action disrupts several cellular processes, including those involved in tumorigenesis and viral replication. Specifically, it has shown efficacy in reducing the replication of viruses such as influenza by preventing the export of viral components necessary for virion assembly .
Verdinexor exhibits significant biological activity as both an anti-cancer agent and an antiviral drug. In preclinical studies, it has demonstrated effectiveness against various cancers, particularly lymphoma in canine patients, leading to its conditional approval by the U.S. Food and Drug Administration for veterinary use . Additionally, verdinexor has shown promise in inhibiting viral replication and modulating inflammatory responses in models of influenza and HIV .
The synthesis of verdinexor involves multi-step organic reactions that typically include:
Specific details on each synthetic step can vary based on proprietary methods used by pharmaceutical companies .
Verdinexor has several notable applications:
Interaction studies indicate that verdinexor can affect various biological pathways due to its role in inhibiting CRM1-mediated nuclear export. Notably:
Adverse effects reported in clinical studies include thrombocytopenia and gastrointestinal disturbances, underscoring the need for veterinary oversight during treatment .
Several compounds share structural or functional similarities with verdinexor. Here are some notable examples:
Compound Name | Mechanism of Action | Primary Use | Unique Aspects |
---|---|---|---|
KPT-8602 | Selective inhibitor of nuclear export | Oncology (various cancers) | Enhanced potency compared to verdinexor |
Selinexor | Selective inhibitor of nuclear export | Oncology (multiple myeloma) | Approved for human use; different indications |
Leptomycin B | Inhibits CRM1-mediated nuclear export | Research (cell biology studies) | Natural product; broader spectrum activity |
Verdinexor's uniqueness lies in its specific application for canine lymphoma and its investigational status for antiviral therapies, distinguishing it from other compounds that may target similar pathways but are aimed at different diseases or species .
Verdinexor (C₁₈H₁₂F₆N₆O) is a small-molecule selective inhibitor of nuclear export (SINE) with a molecular weight of 442.32 g/mol. Its IUPAC name is (2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-N′-(2-pyridinyl)acrylohydrazide, reflecting its core structural features. The molecule contains:
The Z-isomer configuration of the double bond in the acrylohydrazide moiety is critical for its biological activity, as it ensures proper spatial orientation for binding to the exportin-1 (XPO1) protein. No other stereoisomers or tautomeric forms have been reported in the literature.
Verdinexor is synthesized via a multi-step process involving:
Key synthetic intermediates include 3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole and Z-acrylohydrazide precursors.
Synthetic Analogues:
These analogues highlight the importance of the trifluoromethyl groups and acrylohydrazide configuration for XPO1 binding.
The trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation. The compound exhibits poor aqueous solubility but high permeability, aligning with its oral bioavailability.
X-ray crystallography reveals that verdinexor adopts a planar conformation in the solid state, stabilized by intramolecular hydrogen bonds between the triazole N-H and hydrazide carbonyl. Key findings include:
Table 1: Key Crystallographic Parameters for Verdinexor-XPO1 Complex
Parameter | Value |
---|---|
Binding Affinity (Kd) | 0.04 μM |
XPO1 Occupancy (50%) | 0.34 μM |
Key Interactions | Hydrophobic (CF₃), H-bonding |